

physicochemical properties of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine

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Compound of Interest

Compound Name: 8-Bromo-2-methyl-
[1,2,4]triazolo[1,5-a]pyridine

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An In-depth Technical Guide on the Physicochemical Properties of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine is a heterocyclic compound belonging to the fused N-heterocycle family. This chemical scaffold is of significant interest in medicinal and agricultural chemistry. The triazolo[1,5-a]pyridine core is a key pharmacophore found in molecules exhibiting a range of biological activities, including kinase inhibition for cancer therapy. The bromine substituent at the 8-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a valuable building block in drug discovery and the development of novel agrochemicals. This guide provides a summary of its known physicochemical properties and detailed experimental protocols for their determination.

Core Physicochemical Properties

Quantitative experimental data for 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine is limited in publicly available literature. The following table summarizes the core identification and molecular properties. For context, melting points of closely related isomers are provided but should not be attributed to this specific compound.

Property	Value	Source
IUPAC Name	8-bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine	-
CAS Number	7169-96-2	[4][5]
Molecular Formula	C ₇ H ₆ BrN ₃	[4][5]
Molecular Weight	212.05 g/mol	[4][5]
Appearance	Data not available	-
Melting Point	Data not available	-
Boiling Point	Data not available	-
Aqueous Solubility	Data not available	[6]
pKa	Data not available	-
logP (Octanol/Water)	Data not available	-
MDL Number	MFCD11044703	[5]
Melting Point (Isomer)	154.5-155 °C (for 6-Bromo-2-methyl isomer)	-
Melting Point (Analogue)	152-157 °C (for 8-Bromo analogue)	-

Experimental Protocols

While specific experimental data for the title compound is scarce, the following sections detail standard, widely accepted methodologies for determining the key physicochemical properties of heterocyclic compounds.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity. It is determined as a temperature range from the point of first liquid formation to complete liquefaction.[7]

Methodology:

- **Sample Preparation:** A small amount of the dry, crystalline compound is finely powdered.[8] The open end of a glass capillary tube is pressed into the powder. The tube is then tapped gently or dropped through a long glass tube to pack the solid into the sealed end to a height of 2-3 mm.[9][10]
- **Apparatus:** A calibrated digital melting point apparatus (e.g., DigiMelt or Mel-Temp) is used. [9]
- **Measurement:**
 - The packed capillary tube is inserted into the heating block of the apparatus.[10]
 - For an unknown compound, a rapid heating ramp (10-20 °C/min) is used to find an approximate melting range.[9]
 - A second, fresh sample is then used for a precise measurement. The apparatus is heated at a medium rate to about 20 °C below the approximate melting point.[10]
 - The heating rate is then slowed significantly to 1-2 °C per minute to allow for thermal equilibrium.[9]
- **Data Recording:** The temperature at which the first droplet of liquid appears is recorded as the start of the range. The temperature at which the last crystal melts is recorded as the end of the range. For a pure compound, this range is typically sharp (0.5-1.0 °C).

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, which is crucial for predicting a drug's absorption and distribution.[11][12]

Methodology:

- **Sample Preparation:** An excess amount of the solid compound is added to a known volume of the aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.[1] [11] This ensures that a saturated solution is formed.
- **Equilibration:** The vials are placed in a shaker or thermomixer and agitated at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24 hours or more) to ensure

equilibrium is reached between the dissolved and undissolved solid.[1][12]

- **Phase Separation:** After equilibration, the suspension is filtered through a low-binding filter (e.g., 0.45 μm) or centrifuged at high speed to separate the undissolved solid from the saturated aqueous solution.[2][3]
- **Quantification:** The concentration of the compound in the clear filtrate or supernatant is determined using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is commonly employed.[2]
- **Analysis:** A calibration curve is generated using standard solutions of the compound at known concentrations. The concentration of the saturated solution is then calculated from this curve, representing the aqueous solubility of the compound under the specified conditions.[3]

Lipophilicity (logP) Determination (RP-HPLC Method)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter for predicting a drug's membrane permeability and pharmacokinetic profile.[13][14] While the shake-flask method can be used, Reverse-Phase HPLC (RP-HPLC) offers higher throughput.[13][15] The method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its known logP value.[13]

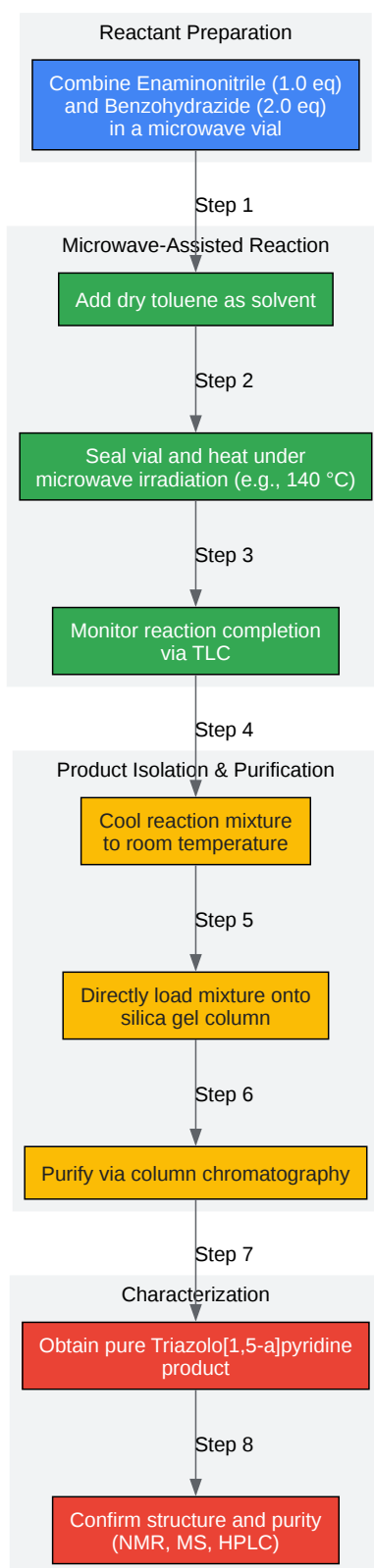
Methodology:

- **System Setup:** An RP-HPLC system with a C18 or similar nonpolar column is used.[15] The mobile phase is typically a buffered aqueous solution mixed with an organic modifier like methanol or acetonitrile.[15]
- **Calibration:** A set of standard compounds with well-established, literature-reported logP values is selected.[13] Each standard is injected into the HPLC system, and its retention time (t_R) is recorded.
- **Standard Curve Generation:** The capacity factor (k) for each standard is calculated. The logarithm of the capacity factor (log k) is then plotted against the known logP value for each standard, generating a linear calibration curve.[13]

- **Sample Analysis:** The test compound (8-Bromo-2-methyl-triazolo[1,5-a]pyridine) is dissolved and injected into the same HPLC system under identical conditions. Its retention time is measured.
- **logP Calculation:** The capacity factor for the test compound is calculated from its retention time. This value is then substituted into the linear equation of the standard curve to determine the experimental logP of the compound.^[13]

Visualized Workflow: Synthesis of the Triazolo[1,5-a]pyridine Scaffold

The following diagram illustrates a general and modern workflow for the synthesis of the^{[1][2][3]}triazolo[1,5-a]pyridine core, based on a microwave-assisted, catalyst-free reaction. This approach is valued for its efficiency and good yields.^[16]



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Caption: General workflow for microwave-assisted synthesis of Triazolo[1,5-a]pyridines.

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